molecular formula C13H19NO2S B12000412 3-[(4-Methylbenzyl)thio]valine

3-[(4-Methylbenzyl)thio]valine

Cat. No.: B12000412
M. Wt: 253.36 g/mol
InChI Key: RXGXZBVIVDNKTB-UHFFFAOYSA-N
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Description

Significance of Valine and its Derivatives in Biological Systems

Valine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. chemscene.com As one of the three branched-chain amino acids (BCAAs), alongside leucine (B10760876) and isoleucine, valine plays a crucial role in muscle metabolism, tissue repair, and energy production. chemscene.comamerigoscientific.com Its aliphatic isopropyl side chain contributes to the hydrophobic core of proteins, influencing their three-dimensional structure and function.

Beyond its fundamental biological roles, derivatives of valine are of significant interest in medicinal chemistry. Modifications to the valine structure can lead to compounds with enhanced therapeutic properties, such as improved stability against enzymatic degradation, altered bioavailability, and increased specificity for biological targets. Non-natural valine derivatives have been incorporated into peptide-based drugs, including antiviral and anticancer agents, to enhance their efficacy. The study of valine derivatives also extends to their role as potential markers for oxidative stress in biological systems. nih.gov

Overview of Sulfur-Containing Amino Acid Analogues

Sulfur-containing amino acids, both natural (like cysteine and methionine) and synthetic, are integral to a wide array of biological processes and therapeutic applications. tandfonline.comresearcher.life The sulfur atom, with its various oxidation states, imparts unique chemical reactivity that is exploited in nature and in the laboratory. acs.orgtandfonline.com The thioether group in methionine, for instance, is susceptible to oxidation, a reaction that can modulate protein function and is implicated in cellular signaling and defense against oxidative stress. aip.org

In the realm of synthetic chemistry, the incorporation of thioether linkages into amino acid structures is a key strategy for creating peptide analogues with improved stability. nih.gov Replacing a disulfide bond with a thioether bridge in a peptide, for example, can render the molecule resistant to reduction while largely maintaining its biological activity. nih.gov This approach has been successfully applied to enhance the therapeutic potential of various bioactive peptides. nih.gov Furthermore, polymers containing thioether groups are being investigated as "smart" biomaterials that can respond to reactive oxygen species (ROS), making them promising candidates for targeted drug delivery systems in environments with high oxidative stress, such as cancer tissues. rsc.orgresearchgate.net

Rationale for Investigating 3-[(4-Methylbenzyl)thio]valine

The specific investigation of This compound is driven by a logical combination of the principles outlined above. The core structure is that of valine, an essential amino acid with established biological importance. The modification involves the introduction of a 4-methylbenzylthio group, which is a type of thioether.

The rationale for this specific structural combination can be broken down as follows:

Valine as a Scaffold : Utilizing valine as the foundational structure provides a molecule that is recognized by biological systems and is a component of numerous proteins. chemscene.comymdb.ca

Thioether for Stability and Modified Properties : The thioether linkage is known to be more stable to certain chemical conditions, such as reduction, compared to disulfide bonds. nih.gov This can be advantageous in designing peptides or small molecules with a longer half-life in a biological environment. The benzyl (B1604629) group attached to the sulfur can also influence the molecule's hydrophobicity and potential for aromatic interactions with biological targets.

Potential for Further Functionalization : The methyl group on the benzyl ring offers a site for potential further chemical modification, allowing for the fine-tuning of the molecule's properties.

Exploring Structure-Activity Relationships : By synthesizing and studying analogues like This compound , researchers can systematically explore how specific structural modifications impact biological activity. This knowledge is crucial for the rational design of new therapeutic agents.

While specific research findings on This compound are not extensively documented in publicly available literature, its design logically follows the established principles of medicinal chemistry aimed at creating novel amino acid derivatives with potentially enhanced properties for biomedical applications. The synthesis of such a compound would likely involve the reaction of a valine derivative with 4-methylbenzyl chloride or a similar reagent to form the thioether bond. smolecule.com

Interactive Data Tables

Table 1: Properties of Parent and Modifying Groups

Component Chemical Class Key Properties Relevance in Biomedical Research
Valine Branched-Chain Amino Acid Essential, Hydrophobic Protein structure, metabolism, scaffold for drug design chemscene.com
Thioether Sulfur-containing functional group Stable, Modulates polarity Enhances peptide stability, enables responsive biomaterials rsc.orgnih.gov

| 4-Methylbenzyl | Substituted Aromatic Group | Hydrophobic, Aromatic | Influences molecular interactions, potential for further modification |

Table 2: Mentioned Compounds

Compound Name
This compound
Leucine
Isoleucine
Cysteine
Methionine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid

InChI

InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)

InChI Key

RXGXZBVIVDNKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Organic Synthesis Routes for 3-[(4-Methylbenzyl)thio]valine

The principal route for synthesizing this compound involves the creation of a carbon-sulfur bond, typically through nucleophilic substitution, a cornerstone of organic synthesis. acsgcipr.org

The most direct and widely employed method for forming the thioether linkage in molecules like this compound is the SN2 (bimolecular nucleophilic substitution) reaction. acsgcipr.orgmasterorganicchemistry.com This reaction involves a sulfur-based nucleophile attacking an electrophilic carbon center, displacing a leaving group.

The synthesis is strategically designed by reacting a valine derivative containing a thiol group with a suitable benzyl (B1604629) halide. Specifically, a precursor such as γ-thiol-L-valine serves as the sulfur nucleophile source. nih.govfrontiersin.org This precursor is reacted with 4-methylbenzyl chloride or 4-methylbenzyl bromide. In this SN2 reaction, the sulfur atom of the thiol attacks the benzylic carbon of the 4-methylbenzyl halide, displacing the halide (Cl⁻ or Br⁻) and forming the desired thioether bond. masterorganicchemistry.com Benzyl thiols are noted to be particularly reactive in such nucleophilic substitution processes. cas.cn The reaction is typically performed with appropriate protection of the amino and carboxyl groups of the valine precursor to prevent unwanted side reactions.

A plausible synthetic pathway starts from a suitably protected aspartic acid derivative, which can be methylated and reduced to form a γ-hydroxyl valine intermediate. nih.govfrontiersin.org This hydroxyl group can then be converted into a better leaving group (e.g., a mesylate) and displaced by a sulfur nucleophile like thioacetate, which is subsequently hydrolyzed to yield the free γ-thiol valine. nih.gov This thiol is then reacted with the benzyl halide.

Table 1: Representative SN2 Reaction for Thioether Formation

Reactant 1 (Nucleophile Source) Reactant 2 (Electrophile) Base Solvent Typical Conditions
Protected γ-Thiol-L-Valine 4-Methylbenzyl Bromide Sodium Hydride (NaH) Tetrahydrofuran (THF) 0 °C to room temperature
Protected γ-Thiol-L-Valine 4-Methylbenzyl Chloride Sodium Ethoxide (NaOEt) Ethanol (B145695) (EtOH) Room temperature to reflux

The presence of a base is critical for the efficiency of the thioether formation. Thiols are moderately acidic (pKa ≈ 10-11) and are not strong nucleophiles in their protonated form (R-SH). masterorganicchemistry.com A base is used to deprotonate the thiol, generating a thiolate anion (R-S⁻). This thiolate is a significantly more potent nucleophile due to its negative charge and the high polarizability of the sulfur atom. masterorganicchemistry.com The enhanced nucleophilicity allows the SN2 reaction to proceed efficiently, even with sterically hindered substrates. Common bases used for this purpose include sodium hydride (NaH), sodium ethoxide (NaOEt), or organic bases like triethylamine (B128534) (TEA), depending on the specific reaction conditions and substrate compatibility. masterorganicchemistry.comcsic.es

While direct alkylation is a primary route, alternative methods exist to enhance yield, purity, and operational simplicity.

Ligation-Desulfurization: Inspired by native chemical ligation (NCL) in peptide synthesis, a strategy can be employed where a valine precursor is first ligated to a thiol-containing fragment, followed by a desulfurization reaction to leave the desired side chain. nih.govnih.gov This multi-step but often high-yielding approach can circumvent issues related to direct alkylation at sterically congested centers.

Isothiouronium Salt Intermediates: To avoid handling malodorous and easily oxidized thiols, stable and odorless isothiouronium salts can be used as thiol surrogates. rsc.org An alcohol precursor (e.g., γ-hydroxyl-L-valine) can be reacted with an isothiouronium salt in a deoxasulfenylation reaction to form the thioether directly, offering a thiol-free protocol that is often scalable and tolerant of various functional groups. rsc.org

Table 2: Comparison of Synthetic Approaches

Method Key Advantage Key Disadvantage Typical Yields
Direct Alkylation (SN2) Atom economical, direct Requires handling of thiols, potential side reactions Moderate to High
Ligation-Desulfurization High purity, chemoselective Multi-step, lower overall atom economy Moderate
Isothiouronium Salts Thiol-free, stable reagents Requires alcohol precursor, multi-step High

Stereoselective Synthesis of Valine Analogues

Maintaining and controlling the stereochemistry of the chiral centers in valine is paramount, as the biological or material properties of the final compound are intrinsically linked to its three-dimensional structure.

For the synthesis of this compound, it is crucial to preserve the L-configuration (S-configuration) at the α-carbon of the original L-valine starting material.

Chiral Pool Synthesis: The most straightforward approach is to start with a commercially available, enantiomerically pure starting material, such as L-valine or a derivative like L-aspartic acid. nih.govfrontiersin.org The subsequent synthetic steps are designed to avoid racemization of the α-chiral center. For instance, the SN2 reaction at the γ-carbon does not affect the stereochemistry at the α-carbon.

Chiral Auxiliaries: In cases where stereochemistry needs to be established during the synthesis, chiral auxiliaries can be employed. researchgate.net For example, an achiral glycine (B1666218) equivalent can be attached to a chiral auxiliary, followed by diastereoselective alkylation to introduce the valine side chain and subsequently the thioether functionality. The auxiliary is then cleaved to yield the enantiopure product. researchgate.net

Biocatalysis: Modern synthetic methods increasingly utilize enzymes for their exceptional stereoselectivity. Ene-reductases, for example, can catalyze asymmetric reactions to produce chiral thioethers with very high enantiomeric excess (>99% ee). acs.org Such biocatalytic methods offer mild reaction conditions and high selectivity, making them an attractive option for complex chiral syntheses. acs.orgacs.org

Racemic Synthesis and Diastereomeric Separation Techniques

The synthesis of valine derivatives with modifications at the β- or γ-position, such as the introduction of a thiol group, often results in the formation of a mixture of stereoisomers. For instance, the synthesis of a γ-thiol valine derivative has been achieved from L-aspartic acid, yielding a mixture of two diastereomers. nih.gov While in some applications the separation of these diastereomers is crucial, for others, the mixture can be used directly, as the subsequent removal of the thiol group eliminates the chirality at that center. nih.gov

The synthesis of non-natural amino acids, such as the chimeric valine/leucine (B10760876) derivative 2-amino-3,3,4-trimethyl-pentanoic acid (Ipv), has been accomplished through methods like a copper (I) chloride Michael addition followed by a Curtius rearrangement, resulting in a racemic mixture. ingentaconnect.comnih.gov The separation of such diastereomeric mixtures is often achieved using techniques like reverse-phase high-performance liquid chromatography (HPLC). ingentaconnect.comnih.gov This separation is critical for studying the structure-activity relationships of bioactive peptides where the stereochemistry of a single amino acid can dramatically alter its biological function. ingentaconnect.com

The phenomenon of Self-Induced Diastereomeric Anisochrony (SIDA) can also be observed in NMR spectroscopy, where the self-aggregation of enantiomers in solution leads to the formation of diastereomeric adducts, allowing for the differentiation and quantification of enantiomeric composition. mdpi.com Chiral derivatizing reagents, such as (1S, 2R)-1-acetoxy-1-phenyl-2-propyl isothiocyanate, are also employed for the indirect HPLC separation of enantiomers of amino compounds by forming diastereomeric thioureas that can be resolved chromatographically. researchgate.net

Integration into Peptide and Protein Synthesis

The incorporation of modified amino acids into peptides is a powerful tool for creating novel biomolecules. Thiol-modified valine surrogates, including this compound, are particularly valuable in various peptide ligation strategies.

Native Chemical Ligation (NCL) Applications with Thiol-Modified Valine Surrogates

Native Chemical Ligation (NCL) is a key technology for the chemical synthesis of large peptides and proteins. illinois.eduresearchgate.netwikipedia.org It traditionally relies on the presence of an N-terminal cysteine residue. illinois.eduwikipedia.org However, strategies have been developed to overcome this limitation by using amino acid surrogates containing a thiol moiety. nih.govillinois.edunih.gov After the ligation reaction, a desulfurization step removes the thiol group, yielding the native amino acid residue at the ligation site. nih.govillinois.edunih.gov

Penicillamine (B1679230), which contains a β-thiol group, is a commercially available surrogate for valine. nih.govmdpi.com It can be used as the N-terminal acyl acceptor in NCL. nih.gov However, due to the sterically hindered nature of the tertiary thiol group in penicillamine, ligation reactions can be slow. nih.gov The success of these ligations is often dependent on the steric bulk of the C-terminal amino acid of the other peptide fragment. nih.gov For instance, ligation with a C-terminal glutamine proceeds reasonably well, while a more hindered C-terminal threonine can make the reaction prohibitively slow. nih.gov Despite this, penicillamine has been successfully used in ligations with less hindered C-terminal amino acids like glycine, histidine, methionine, and leucine. nih.gov

Reactant 1 (C-terminal)Reactant 2 (N-terminal)Ligation OutcomeReference
Peptide-GlnH-Penicillamine-PeptideReasonable yield nih.gov
Peptide-ThrH-Penicillamine-PeptideProhibitively slow nih.gov
Peptide-GlyH-Penicillamine-PeptideSuccessful ligation nih.gov
Peptide-HisH-Penicillamine-PeptideSuccessful ligation nih.gov
Peptide-MetH-Penicillamine-PeptideSuccessful ligation nih.gov
Peptide-LeuH-Penicillamine-PeptideSuccessful ligation nih.gov

This table summarizes the outcomes of Native Chemical Ligation (NCL) using penicillamine as a valine surrogate.

To address the slow reaction rates observed with penicillamine, γ-thiol valine derivatives have been developed. nih.gov These derivatives contain a more reactive and less sterically hindered primary thiol group, making them more suitable precursors for NCL. nih.gov The synthesis of γ-thiol valine derivatives can be achieved through a multi-step process starting from protected L-aspartic acid. nih.gov Although this synthesis produces a mixture of diastereomers, both can participate in the ligation reaction. nih.gov

Ligations using γ-thiol valine derivatives proceed much more rapidly than those with penicillamine, even with sterically demanding C-terminal amino acids like threonine and valine. nih.gov For example, ligations with C-terminal glutamine and phenylalanine are very fast, completing within an hour. nih.gov Even challenging ligations, such as at a Pro-Val site, can be accomplished using this methodology. nih.gov Subsequent desulfurization of the ligated product yields the desired peptide with a native valine residue. nih.gov

C-terminal Amino Acid of Peptide 1N-terminal γ-thiol Valine EpimerLigation TimeYieldReference
Gln111hHigh nih.gov
Phe111hHigh nih.gov
Thr114h77% nih.gov
Threpi-11Slower- nih.gov
Val11-Good nih.gov
Pro11-Moderate to Good nih.gov

This table presents data on the efficiency of Native Chemical Ligation (NCL) using γ-thiol valine derivatives.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Modified Valine Residues

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. immunostep.com The incorporation of modified valine residues, such as γ-hydroxy-D-valine or the chimeric amino acid Ipv, into peptide chains via SPPS allows for the creation of peptides with unique properties. ingentaconnect.comnih.govnih.gov

The synthesis of peptides containing these modified residues often employs standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support like Rink amide MBHA resin. nih.gov However, the coupling of sterically hindered amino acids can be challenging and may require modified coupling protocols, such as using a lower excess of the amino acid and manual coupling. nih.gov The presence of multiple adjacent hydrophobic residues, including valine, can lead to peptide aggregation on the resin, hindering the synthesis. immunostep.comresearchgate.net To mitigate this, techniques like capping with acetic anhydride (B1165640) after each coupling step can be employed to improve the purity of the final product. ingentaconnect.com

Modified Valine ResiduePeptide SynthesizedKey SPPS ConsiderationReference
Fmoc-D-Hyv(O-TBDMS)conopeptide gld-V*Manual coupling with 2-fold molar excess nih.gov
Ipv (racemic)[Ipv5]NPSDouble coupling for the sterically hindered residue ingentaconnect.comnih.gov

This table highlights key considerations for the Solid-Phase Peptide Synthesis (SPPS) of peptides containing modified valine residues.

Thioacid-Azide Ligation (TAL) in Peptide Conjugate Synthesis

Thioacid-Azide Ligation (TAL) is a chemoselective reaction that forms an amide bond between a peptide thioacid and an azide (B81097). acs.orgresearchgate.netnih.gov This method has gained attention as a valuable tool for peptide and protein modification due to its speed and selectivity. acs.org Peptide thioacids can be synthesized using Fmoc-based SPPS and can be generated from precursors like 2-cyanoethyl peptide thioesters under mild conditions. acs.orgnih.gov

The ligation reaction between a peptide thioacid and an electron-deficient azide, such as a sulfonyl azide, proceeds smoothly to yield the desired amide product. acs.org This methodology is orthogonal to many other chemical functionalities, making it suitable for the synthesis of complex peptide conjugates. acs.org For example, a pentapeptide thioacid has been successfully ligated with a model sulfonyl azide peptide in an aqueous buffer system. acs.org

Investigative Analytical Methodologies for Compound Characterization and Quantification

Chromatographic and Spectroscopic Techniques for Structural Elucidation

The structural and quantitative analysis of 3-[(4-Methylbenzyl)thio]valine is accomplished through a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These technologies provide the necessary selectivity and sensitivity for detailed molecular investigation.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. helixchrom.com It is frequently used for the separation and quantification of these compounds in various matrices, including pharmaceutical and biological samples. researchgate.net The separation is typically achieved on a reversed-phase column, where polar compounds elute earlier than non-polar compounds. hplc.eu For amino acid analysis, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) is often employed to enhance detectability, particularly for fluorescence detection. nih.gov

Reversed-Phase HPLC for Chiral Purity Assessment

Due to the chiral nature of the valine moiety, this compound exists as enantiomers. The assessment of enantiomeric purity is critical in pharmaceutical sciences, and HPLC is the preferred method for this purpose. asianpubs.org Direct chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. asianpubs.org Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on silica (B1680970) gel, are widely used for their broad enantiorecognition capabilities for a diverse range of compounds. asianpubs.orgchromatographyonline.com The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol like ethanol (B145695) or isopropanol, is optimized to achieve baseline separation of the enantiomers. asianpubs.orgchromatographyonline.com

Table 1: Typical Chiral Stationary Phases (CSPs) for HPLC-based Enantiomeric Purity Assessment

CSP TypeBase MaterialCommon Trade NamesTypical Application
Polysaccharide-basedCellulose tris(3,5-dimethylphenyl carbamate)Chiralcel® ODBroad enantioselectivity for a wide range of chiral compounds. asianpubs.orgchromatographyonline.com
Polysaccharide-basedAmylose tris(3,5-dimethylphenyl carbamate)Chiralpak® ADComplementary to cellulose-based phases, often used in screening strategies. asianpubs.orgchromatographyonline.com
Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineWhelk-O® 1Effective for separating enantiomers of various compound classes, including arylpropionic acids. chromatographyonline.com

Thioether Formation via Nucleophilic Substitution Reactions

Diode Array Detection (DAD) Integration for Analytical Specificity

Integrating a Diode Array Detector (DAD) with an HPLC system significantly enhances analytical specificity. Unlike single-wavelength UV detectors, a DAD acquires absorbance spectra across a range of wavelengths for every point in the chromatogram. acs.orgnih.gov This capability is particularly useful for analyzing compounds containing chromophores, such as the 4-methylbenzyl group in this compound. The aromatic ring in this moiety would produce a characteristic UV spectrum. By comparing the spectrum of an eluting peak to that of a reference standard, DAD allows for confirmation of peak identity and assessment of peak purity, ensuring that a chromatographic peak corresponds to a single compound and is not co-eluting with impurities. acs.org

Mass Spectrometry (MS) for Molecular and Adduct Identification

Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of chemical compounds by providing precise mass-to-charge ratio (m/z) information. ijpras.com When coupled with a separation technique like liquid chromatography (LC), it becomes a highly powerful method for identifying and quantifying compounds in complex mixtures. nih.gov For this compound, MS analysis would confirm the molecular weight of the parent ion and, through fragmentation analysis (MS/MS), provide structural details of the molecule. ijpras.com

LC-MS/MS for Metabolite Profiling and Protein Adduct Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the gold standard for metabolite profiling and the detection of protein adducts in biological samples. nih.govresearchgate.net In the context of this compound, this technique would be employed to identify potential metabolites formed in vivo or to detect its covalent binding to proteins, a process known as adduct formation. acs.org The thiol group suggests a potential for forming such adducts with cysteine residues in proteins. nih.gov Targeted analysis using techniques like Selected Reaction Monitoring (SRM) allows for the highly sensitive and specific quantification of the parent compound and its metabolites by monitoring specific precursor-to-product ion transitions. nih.govmdpi.com

Table 2: Conceptual LC-MS/MS Parameters for Analysis of this compound

ParameterDescription
Chromatography Reversed-phase UPLC/HPLC (e.g., C18 column)
Mobile Phase Gradient elution with water and acetonitrile (B52724), often containing formic acid to improve ionization.
Ionization Source Electrospray Ionization (ESI), typically in positive ion mode for amino acid-containing compounds.
MS Analyzer Triple Quadrupole (QqQ) or Quadrupole-Ion Trap (QTRAP).
Analysis Mode Selected Reaction Monitoring (SRM) for targeted quantification or full scan followed by product ion scan for structural confirmation.
SRM Transitions A specific precursor ion (the m/z of the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. At least two transitions (one for quantification, one for qualification) are monitored. mdpi.com
Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) for High-Resolution Analysis

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of an unknown compound or metabolite, which is a significant advantage over nominal mass instruments. ijpras.comnih.gov In the analysis of this compound and its potential degradation products or metabolites, LC-Q-TOF/MS can distinguish between different compounds that may have the same nominal mass but different elemental formulas. nih.govresearchgate.net This capability is crucial for confident structure elucidation and the identification of unknowns in complex samples like metabolic screens or forced degradation studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of "this compound" in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, allowing for the confirmation of the compound's covalent framework and offering insights into its three-dimensional conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit characteristic signals corresponding to its distinct molecular fragments. The aromatic protons of the 4-methylbenzyl group would typically appear as two doublets in the downfield region (around 7.0-7.4 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl protons of this group would present as a singlet further upfield. The protons of the valine moiety, including the α-proton, β-proton, and the diastereotopic methyl protons of the isopropyl group, would resonate at specific chemical shifts, with their multiplicity providing information about neighboring protons. The methylene (B1212753) protons of the benzyl (B1604629) group would likely appear as a singlet or a pair of doublets if they are diastereotopic.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum would show distinct signals for the carboxyl carbon, the α- and β-carbons of the valine backbone, the isopropyl methyl carbons, the methylene carbon of the benzyl group, the aromatic carbons, and the methyl carbon of the tolyl group. The chemical shifts of these carbons are indicative of their electronic environment. For instance, displacements in ¹³C NMR peaks as large as 8 ppm can be noticed between different conformations in polypeptides and related compounds. nih.gov

Conformational Insights: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the through-space proximity of protons, providing valuable data on the preferred conformation of the molecule in solution. The chemical shift anisotropy (CSA) is another important parameter that can be obtained from solid-state NMR experiments and provides further details on the local electronic structure and conformation. nih.gov

Expected ¹H NMR Chemical Shifts for this compound Moiety

Proton Expected Chemical Shift (ppm) Multiplicity
Valine α-H ~3.0-3.5 Doublet
Valine β-H ~3.5-4.0 Multiplet
Valine γ-CH₃ ~0.9-1.2 Doublet
Benzyl CH₂ ~3.7-4.0 Singlet/AB quartet
Aromatic CH ~7.0-7.4 Doublets
Ar-CH₃ ~2.3 Singlet

Expected ¹³C NMR Chemical Shifts for this compound Moiety

Carbon Expected Chemical Shift (ppm)
COOH ~170-175
Valine α-C ~55-65
Valine β-C ~40-50
Valine γ-C ~18-22
Benzyl CH₂ ~35-45
Aromatic C ~125-140

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in "this compound". These methods probe the vibrational modes of molecules, which are dependent on bond strengths and atomic masses.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would display characteristic absorption bands for its key functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. The N-H bending of the amino group is expected around 1550-1640 cm⁻¹, while the C-H stretching vibrations of the alkyl and aromatic groups would be observed around 2850-3100 cm⁻¹. The C-S stretching vibration, characteristic of the thioether linkage, is typically weaker and appears in the fingerprint region between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1475-1600 cm⁻¹ range. uc.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-S and S-S stretching vibrations, which are often weak in IR spectra, can give rise to more intense signals in Raman spectra. The aromatic ring vibrations are also typically strong in Raman spectra.

By comparing the experimental spectra with established correlation charts and spectral databases of related molecules, the presence of the expected functional groups in a synthesized batch of "this compound" can be confirmed. researchgate.netuniroma1.it

Characteristic Infrared Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500-3300 Strong, Broad
C-H (Aromatic) 3000-3100 Medium
C-H (Alkyl) 2850-2960 Medium
C=O (Carboxylic Acid) 1700-1730 Strong
N-H (Amine bend) 1550-1640 Medium
C=C (Aromatic) 1475-1600 Medium-Weak

Purification Techniques for Research-Grade Material

To obtain "this compound" of high purity, suitable for demanding research applications, specific purification techniques are employed. The choice of method depends on the nature of the impurities present in the crude product.

Recrystallization for Purity Enhancement

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system. For "this compound", a polar compound, polar organic solvents are likely to be effective. researchgate.net

The process involves dissolving the crude material in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon slow cooling, the "this compound" will crystallize out of the solution, leaving the more soluble impurities behind in the mother liquor. The choice of solvent is critical; common solvents for the recrystallization of amino acid derivatives include ethanol, acetone, ethyl acetate, and mixtures with water or hexane (B92381). rochester.edu For instance, the synthesis of some cysteine-based sulphonamides involves recrystallization from a 2M hydrochloric acid solution. nih.gov The purity of the resulting crystals can be assessed by techniques such as melting point determination and chromatographic analysis.

Preparative Chromatography for Compound Isolation

When recrystallization is not sufficient to remove impurities with similar solubility profiles, preparative chromatography is the method of choice. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative Reverse-Phase HPLC (RP-HPLC) is a powerful tool for the final purification of "this compound". In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid. rsc.org The compound is injected onto the column, and as the mobile phase flows through, the components separate based on their hydrophobicity. Fractions are collected as they elute from the column, and those containing the pure compound are combined and lyophilized to yield the final product. The purification of thioether-containing peptides is often achieved using preparative HPLC. researchgate.netcore.ac.uk

Flash Chromatography: For larger scale purification or for the removal of less polar impurities, flash chromatography on silica gel can be employed. The crude compound is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity, such as a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to effect the separation.

Biological Activity and Molecular Mechanisms of Action in Vitro and Theoretical Studies

Evaluation of Biochemical and Cellular Effects

The potential biochemical and cellular effects of 3-[(4-Methylbenzyl)thio]valine remain largely uncharacterized. In vitro assays on various cellular models and enzyme activity would be necessary to elucidate its specific biological functions.

In Vitro Assays on Cellular Models and Enzyme Activity

Amino acids are fundamental for a multitude of physiological processes, and their metabolism is tightly regulated. It is known that amino acids can activate nutrient-sensitive signaling pathways, with leucine (B10760876) being a particularly potent activator of the mTOR pathway, which is crucial for cell growth and proliferation nih.gov. Valine, as a branched-chain amino acid (BCAA), plays a significant role in these metabolic processes. The metabolism of valine and its corresponding keto acid, 3-methyl-2-oxobutanoate, has been studied in isolated perfused rat kidneys, demonstrating the intricate balance between transamination and oxidation of BCAAs nih.gov.

The introduction of a 4-methylbenzylthio group to the valine structure could theoretically influence its interaction with enzymes involved in amino acid metabolism. For instance, it might affect the activity of branched-chain amino acid aminotransferases or the branched-chain α-keto acid dehydrogenase complex. However, without experimental data, any proposed impact remains speculative.

Protein synthesis is a core cellular process that can be influenced by the availability of amino acids and their analogs. The process of incorporating amino acids into a growing polypeptide chain is highly specific. The chemical synthesis of proteins often utilizes modified amino acids to achieve specific structures and functions. For example, the development of native chemical ligation at valine residues highlights the importance of creating valine surrogates with thiol groups to facilitate peptide synthesis nih.gov. This methodology allows for the joining of large peptide fragments, which is often limited by the natural scarcity of cysteine residues nih.gov.

A modified amino acid like this compound could potentially interfere with the normal process of protein synthesis. It might be mistakenly recognized by aminoacyl-tRNA synthetases, leading to its incorporation into proteins, which could alter their structure and function. Conversely, it might act as an inhibitor of these enzymes. Studies on the synthesis of thioamide-containing peptides for incorporation into proteins by native chemical ligation demonstrate the utility of such modified amino acids in protein engineering scispace.com.

Investigations into Antimicrobial Potential

The search for novel antimicrobial agents is a critical area of research. Many antimicrobial peptides and small molecules derive their activity from their specific amino acid composition and structure.

Activity against Bacterial Strains

The antimicrobial activity of various synthetic peptides rich in amino acids like arginine and valine has been demonstrated. For instance, β-hairpin-like peptides have shown potent antimicrobial properties with low cytotoxicity nih.gov. The antibacterial activity of rationally designed antimicrobial peptides has also been explored, with some showing efficacy against clinically relevant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa nih.gov. The incorporation of a lipophilic 4-methylbenzyl group and a sulfur-containing thioether linkage in this compound could theoretically enhance its ability to interact with and disrupt bacterial cell membranes, a common mechanism of action for many antimicrobial compounds. However, specific data on its activity against any bacterial strains are not available.

Exploration of Antifungal Properties

Research on this compound Remains Undisclosed

Detailed scientific information regarding the biological activity and molecular mechanisms of the chemical compound this compound is not available in publicly accessible research literature. Extensive searches for data pertaining to its anticancer properties, enzyme inhibition capabilities, and interactions with biological targets have yielded no specific results for this particular compound.

Efforts to gather information on the potential anticancer activity of this compound, including its effects on cell proliferation and the modulation of apoptosis, did not uncover any relevant studies. Similarly, investigations into its capacity to inhibit enzymes such as Glycogen Synthase Kinase-3 (GSK-3) or Helicobacter pylori urease have not been documented in the available scientific domain.

Furthermore, computational and theoretical studies, which are crucial for understanding the interaction of a compound with biological targets, appear not to have been published for this compound. This includes a lack of molecular docking simulations to predict its ligand-receptor binding and computational analyses of its binding affinities and interactions.

In the context of its role in biochemical pathways, no information was found concerning the impact of this compound on valine catabolism or how its derivatives might be involved in metabolic regulation. The metabolic fate and the influence of this specific compound on cellular metabolism remain uncharacterized in the current body of scientific knowledge.

Due to the absence of specific research findings for this compound across these critical areas of study, a detailed scientific article that adheres to the requested structure and content cannot be generated at this time. The scientific community has yet to publish research that would provide the necessary data to elaborate on the biological and molecular profile of this compound.

Role in Biochemical Pathways and Metabolite Dynamics

Valine Catabolism and its Derivatives in Metabolic Regulation

Formation and Significance of 3-Hydroxyisobutyrate (3-HIB)

The catabolism of valine, and by extension its derivatives like this compound, leads to the formation of several key metabolic intermediates, with 3-hydroxyisobutyrate (3-HIB) being of particular interest. In the mitochondrial matrix, valine undergoes a series of enzymatic reactions. The final step in the production of free 3-HIB is catalyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which hydrolyzes 3-hydroxyisobutyryl-CoA. nih.govfrontiersin.orgscbt.com Unlike many other intermediates in amino acid catabolism that remain within the mitochondria for further oxidation, 3-HIB is unique in its ability to be transported out of the mitochondria and into the cytoplasm and subsequently secreted from the cell. nih.govfrontiersin.orgresearchgate.netnih.gov

This extracellular release allows 3-HIB to act as a paracrine and endocrine signaling molecule, influencing metabolic processes in distant tissues. Elevated levels of circulating 3-HIB have been strongly associated with insulin resistance, type 2 diabetes, and obesity. nih.govnih.gov The significance of 3-HIB lies in its capacity to modulate cellular fatty acid transport and metabolism. frontiersin.orgresearchgate.net By stimulating the uptake of fatty acids into muscle and adipose tissue, 3-HIB can contribute to the accumulation of intracellular lipids, a condition that can impair insulin signaling and contribute to metabolic dysfunction. nih.govresearchgate.netwikipedia.org

Enzymatic Control of Valine Catabolites (e.g., HIBCH, PDK4)

The metabolic fate of valine and its derivatives is tightly regulated by key enzymes. As mentioned, 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) is a critical enzyme in the valine catabolic pathway, responsible for the production of 3-HIB from its CoA-ester. nih.govfrontiersin.orgscbt.com Inhibition of HIBCH leads to a decrease in 3-HIB synthesis and has been shown to reduce cellular triglyceride concentrations, highlighting its central role in lipid metabolism. nih.gov Conversely, overexpression of HIBCH can increase the release of 3-HIB and enhance fatty acid uptake. nih.govuib.no

Another important regulatory enzyme is pyruvate dehydrogenase kinase 4 (PDK4) . Research has uncovered a regulatory feedback loop between the valine catabolism pathway and PDK4. nih.govresearchgate.net PDK4 is a key regulator of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. By phosphorylating and inhibiting PDC, PDK4 shifts cellular energy metabolism from glucose oxidation towards fatty acid and amino acid oxidation. Studies have shown that knockdown of HIBCH can lead to an upregulation of PDK4, suggesting a compensatory mechanism in cellular metabolism. nih.govuib.no This interplay between HIBCH and PDK4 demonstrates a complex regulatory network that balances carbohydrate, fat, and amino acid metabolism in response to nutrient availability and metabolic state.

Precursor Role in Biosynthetic Pathways (e.g., Penicillin Biosynthesis)

Valine is a fundamental building block in the biosynthesis of various natural products, most notably the beta-lactam antibiotic, penicillin. The biosynthesis of penicillin is a multi-step process that occurs in certain filamentous fungi, such as Penicillium chrysogenum. news-medical.net The core structure of penicillin is derived from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. news-medical.netyoutube.com

The initial step involves the condensation of these three amino acids into a tripeptide intermediate, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a reaction catalyzed by the enzyme ACV synthetase. news-medical.net It is noteworthy that the L-isomer of valine is incorporated, and subsequent enzymatic steps lead to the formation of the characteristic bicyclic ring structure of penicillin. nih.govresearchgate.net Given that this compound is a derivative of valine, it is plausible that it could serve as a precursor in analogous biosynthetic pathways, provided the modifying group can be accommodated by the biosynthetic enzymes. The efficiency of its incorporation would likely depend on the specificity of the enzymes involved in the penicillin biosynthetic pathway. nih.govresearchgate.netnih.gov

Modulation of Lipid Uptake and Storage at a Cellular Level

As a precursor to the signaling molecule 3-HIB, this compound is implicated in the regulation of lipid metabolism at the cellular level. The catabolism of valine and the subsequent production and secretion of 3-HIB have been shown to directly influence the uptake and storage of lipids in various cell types, including adipocytes and muscle cells. nih.govnih.gov

In vitro studies have demonstrated that the addition of 3-HIB to cell cultures increases the uptake of fatty acids. nih.gov This effect is thought to be mediated, at least in part, by the upregulation of proteins involved in fatty acid transport across the cell membrane. frontiersin.orgnih.gov The increased intracellular influx of fatty acids provides the substrate for the synthesis of triglycerides, which are then stored in lipid droplets. frontiersin.orgnih.gov Consequently, elevated levels of valine catabolism can lead to increased lipid accumulation within cells. frontiersin.orgnih.gov This mechanism is a key area of research for understanding the link between branched-chain amino acid metabolism and metabolic diseases characterized by ectopic lipid deposition and insulin resistance.

Below is a summary of the effects of key molecules in the valine catabolic pathway on lipid metabolism:

MoleculeEnzymeEffect on Lipid Metabolism
Valine MultiplePrecursor to 3-HIB, which promotes lipid uptake and storage. frontiersin.orgnih.gov
3-Hydroxyisobutyrate (3-HIB) HIBCH (synthesis)Stimulates fatty acid uptake and triglyceride synthesis. nih.govfrontiersin.org
HIBCH -Overexpression increases 3-HIB release and fatty acid uptake. nih.govuib.no
PDK4 -Part of a regulatory loop with the valine pathway that shapes fatty acid metabolism. nih.govresearchgate.net

Structure Activity Relationship Sar and Computational Modeling

Elucidating Structural Determinants of Biological Activity

The following sections explore how modifications to the key structural motifs of 3-[(4-Methylbenzyl)thio]valine would likely influence its biological behavior.

The thioether (sulfide) bond is a critical and versatile linker in bioactive molecules. Unlike the more common disulfide bond, the thioether linkage is resistant to reduction, which can enhance the stability of a compound in biological environments. nih.gov This stability is a key attribute that makes thioether-containing peptides promising therapeutic candidates. nih.govnih.gov

The sulfur atom in the thioether linkage is also susceptible to oxidation, which can convert it to a sulfoxide (B87167) or a sulfone. This chemical transformation can significantly alter the molecule's properties, including its polarity and ability to act as a hydrogen bond acceptor. escholarship.org Such oxidation can either diminish or in some cases enhance biological activity, representing a "chemically activated switch" that can modulate the molecule's function. escholarship.orgrsc.org In peptides, the introduction of a thioether bridge can render them more stable against proteolysis and oxidation compared to their disulfide counterparts. frontiersin.org The position of a cysteine residue intended for creating a thioether linkage is crucial; C-terminal cysteines have been shown to form thioether conjugates more efficiently with less dimerization compared to N-terminal cysteines. nih.gov

Table 1: Potential Impact of Thioether Linkage Modifications

Modification Potential Effect on Bioactivity Rationale
Oxidation to Sulfoxide/Sulfone Altered polarity, hydrogen bonding capacity, and conformational state. escholarship.org The introduction of oxygen atoms changes the electronic properties and shape of the sulfur linkage. escholarship.org
Replacement with Disulfide Decreased stability in reducing environments. nih.gov Disulfide bonds are susceptible to cleavage by biological reducing agents. nih.gov

Table 2: Predicted Effects of Side Chain Variations on Physicochemical Properties

Side Chain Modification Predicted Impact on Lipophilicity Predicted Impact on Receptor Binding
Removal of methyl group from benzyl (B1604629) Slight decrease May alter specific hydrophobic interactions.
Addition of hydroxyl group to benzyl ring Significant decrease Could introduce new hydrogen bonding opportunities. khanacademy.org
Replacement of benzyl with smaller alkyl group Decrease Reduced potential for π-π stacking and hydrophobic interactions.

To infer potential biological activities for this compound, it is useful to examine compounds containing similar functional groups or scaffolds.

Thiourea (B124793) Derivatives: Thioureas are structurally distinct but share the presence of a sulfur atom. They are known for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. biointerfaceresearch.commdpi.com The bioactivity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and coordinate with metal ions in enzymes. biointerfaceresearch.comnih.gov In some studies, thiourea derivatives have shown greater potency than their urea (B33335) analogs. biointerfaceresearch.com

Thiadiazole Derivatives: Thiadiazoles are five-membered heterocyclic rings containing sulfur and nitrogen, recognized for their broad pharmacological activities, including antimicrobial and anticancer effects. mdpi.comresearchgate.netnih.gov The thiadiazole ring is considered a bioisostere of the oxadiazole ring, and its derivatives are metabolically stable. mdpi.com Often, these scaffolds are combined with thioether linkages to produce potent bioactive molecules. researchgate.netrsc.org

Triazole Derivatives: Triazoles are another class of nitrogen-containing heterocyclic compounds. When incorporated into molecules with a thioether linkage, the resulting compounds have demonstrated significant biological potential, including anticancer and antimicrobial activities. researchgate.netbohrium.comtandfonline.comacs.org The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, contributing to target binding. tandfonline.com

The common thread among these compound classes is the presence of sulfur and/or nitrogen heterocycles which confer a range of biological activities. The thioether linkage in this compound serves a similar role to the thioether linkages often found in advanced thiadiazole and triazole derivatives, suggesting that it could serve as a scaffold for developing compounds with similar bioactivities.

Advanced Computational Chemistry Approaches

Computational methods provide powerful tools for predicting the properties and interactions of molecules at an atomic level, offering insights that can guide experimental work.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For a compound like this compound, DFT calculations could be employed to:

Determine the most stable three-dimensional conformation.

Calculate the distribution of electron density and electrostatic potential, identifying regions that are electron-rich (e.g., the sulfur and oxygen atoms) and susceptible to electrophilic attack, or electron-poor and prone to nucleophilic attack.

Predict spectroscopic properties, such as NMR chemical shifts, which can aid in structural elucidation. researchgate.net

Model reaction mechanisms, for example, the oxidation of the thioether sulfur atom.

Studies on related molecules, such as S-benzyl-L-cysteine-containing peptides, have utilized DFT to understand their self-assembly and structural properties. researchgate.net

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation provides a dynamic view of a molecule's behavior, which is crucial for understanding its interactions with biological macromolecules like proteins. researchgate.netresearchgate.net

For this compound, MD simulations could be used to:

Explore its conformational landscape in an aqueous environment, revealing the range of shapes it can adopt. nih.gov

Simulate the binding process of the molecule to a target protein, providing insights into the key interactions that stabilize the complex. researchgate.net

Calculate the binding free energy, offering a quantitative estimate of the binding affinity.

Assess the stability of a protein-ligand complex over time. researchgate.net

MD simulations are routinely used in drug discovery to understand how ligands bind to their targets and to predict the effects of structural modifications. mdpi.com For instance, simulations can reveal how the flexibility of a protein's binding site can accommodate a ligand and how the ligand's conformation changes upon binding. mdpi.com

Pharmacophore Modeling for Target Identification and Ligand Design

Following a comprehensive review of scientific literature, no specific studies detailing pharmacophore modeling for the identification of biological targets or the design of new ligands for the compound this compound were identified. Computational research focusing on the specific pharmacophoric features of this molecule and its interactions with protein targets is not publicly available at this time. Therefore, an analysis of its key chemical features for molecular recognition, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions, in the context of specific biological targets has not been established.

Virtual Screening for Identification of Novel Analogs

There is currently no publicly available research that has utilized this compound as a query molecule in virtual screening campaigns. Consequently, there are no reported studies on the use of this compound to screen large chemical databases for the identification of novel analogs with potentially improved activity or different pharmacological profiles. Methodologies such as ligand-based or structure-based virtual screening have not been applied to this specific compound according to the available scientific literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.